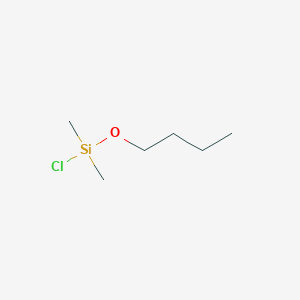

1-(2-Chloro-4-fluorophenyl)-3-methylurea

Descripción general

Descripción

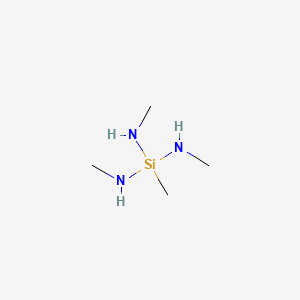

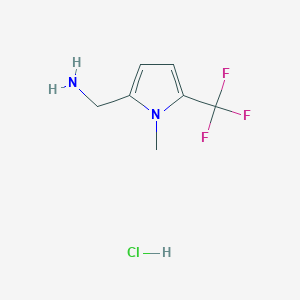

1-(2-Chloro-4-fluorophenyl)-3-methylurea, also known as CFM-2, is a small molecule inhibitor that has been developed as a research tool for the study of calcium-activated chloride channels (CaCCs). CaCCs are important for many physiological processes, including smooth muscle contraction, epithelial secretion, and neuronal excitability. CFM-2 has been shown to block CaCCs in a variety of cell types, making it a valuable tool for investigating the role of these channels in different tissues.

Aplicaciones Científicas De Investigación

Spectroscopic and Structural Analysis

Spectroscopic and structural characterization of similar compounds, such as 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl) phenyl]thiourea, have been investigated using X-ray diffraction and computational methods. These studies provide insights into the stability, molecular interactions, and reactive centers of the molecules (Mary et al., 2016).

Research on fluorine-substituted phenylthiourea derivatives, including the investigation of their crystal structures and vibrational properties, offers valuable information on the effect of fluorine substitution in chemical compounds (Saeed et al., 2010).

Chemical Synthesis and Applications

Studies on the synthesis of related compounds, such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, reveal methods for efficient synthesis, important for creating biologically active anticancer drugs (Zhang et al., 2019).

Research into the synthesis and antibacterial activity of N-acyl-N'-(3-chloro-4-fluorophenyl)thioureas has demonstrated potential applications in developing new antibacterial agents (Khazi et al., 2006).

Molecular Dynamics and Quantum Chemical Studies

- Quantum chemical studies on molecules like 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4(1H)-one provide insights into their molecular geometry, chemical reactivity, and potential for various applications (Satheeshkumar et al., 2017).

Herbicidal and Pesticidal Applications

Syntheses and herbicidal activities of novel triazolinone derivatives, which incorporate phenylurea pharmacophores, highlight the use of such compounds in agriculture as herbicides (Luo et al., 2008).

Research on the displacement of phenylurea herbicides through soil and glass beads indicates the environmental mobility and potential impact of these compounds (Davidson & Santelmann, 1968).

Mecanismo De Acción

Target of Action

The primary target of 1-(2-Chloro-4-fluorophenyl)-3-methylurea is Toll-Like Receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .

Mode of Action

This compound, also known as CLI-095 or TAK-242, is a small-molecule inhibitor of TLR4 signaling . It acts by blocking the signaling mediated by the intracellular domain of TLR4 . More precisely, CLI-095 attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS .

Result of Action

The inhibition of TLR4 signaling by this compound results in the suppression of pro-inflammatory cytokine production . This can help to reduce the inflammatory responses in various disease models .

Propiedades

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-3-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFN2O/c1-11-8(13)12-7-3-2-5(10)4-6(7)9/h2-4H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUBAJCJEDJFIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=C(C=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350304 | |

| Record name | N-(2-chloro-4-fluorophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185382-65-4 | |

| Record name | N-(2-chloro-4-fluorophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid](/img/structure/B3048817.png)